molecular formula C12H15F3N2O2S B14772873 3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline

3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline

Cat. No.: B14772873
M. Wt: 308.32 g/mol
InChI Key: SOATYQPEZMXWRZ-UHFFFAOYSA-N
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Description

3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline is an organic compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a sulfonyl group and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents. The sulfonyl group is usually added through sulfonation reactions, often using sulfonyl chlorides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline group can yield nitroaniline derivatives, while reduction of the sulfonyl group can produce sulfides .

Scientific Research Applications

3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline involves its interaction with specific molecular targets. In antiviral applications, it is believed to inhibit viral replication by interfering with viral enzymes or proteins essential for the virus’s life cycle. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-(Trifluoromethyl)piperidin-1-yl)sulfonyl)aniline is unique due to the combination of its trifluoromethyl, piperidine, sulfonyl, and aniline groups, which confer specific chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy as an antiviral agent .

Properties

Molecular Formula

C12H15F3N2O2S

Molecular Weight

308.32 g/mol

IUPAC Name

3-[4-(trifluoromethyl)piperidin-1-yl]sulfonylaniline

InChI

InChI=1S/C12H15F3N2O2S/c13-12(14,15)9-4-6-17(7-5-9)20(18,19)11-3-1-2-10(16)8-11/h1-3,8-9H,4-7,16H2

InChI Key

SOATYQPEZMXWRZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)S(=O)(=O)C2=CC=CC(=C2)N

Origin of Product

United States

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